molecular formula C18H19N3OS B10811007 3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 313380-40-4

3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B10811007
CAS No.: 313380-40-4
M. Wt: 325.4 g/mol
InChI Key: LLXUBCHMTVDDFO-UHFFFAOYSA-N
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Description

3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This could include scaling up the Suzuki–Miyaura coupling reaction and employing continuous flow reactors to enhance efficiency and control over the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles like sodium methoxide (NaOMe), electrophiles like alkyl halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide may exhibit unique properties due to its specific structural features

Properties

IUPAC Name

3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3OS/c1-9-6-5-7-13(12(9)4)21-17(22)16-15(19)14-10(2)8-11(3)20-18(14)23-16/h5-8H,19H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXUBCHMTVDDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201322653
Record name 3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

313380-40-4
Record name 3-amino-N-(2,3-dimethylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201322653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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